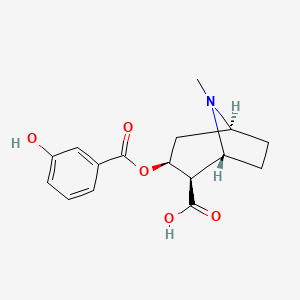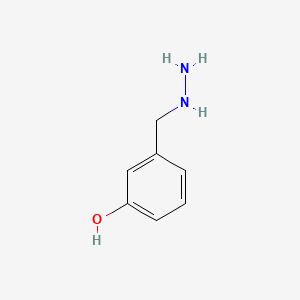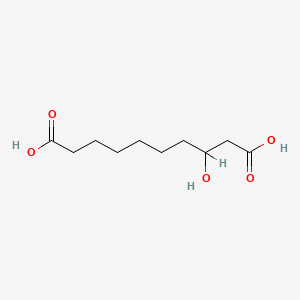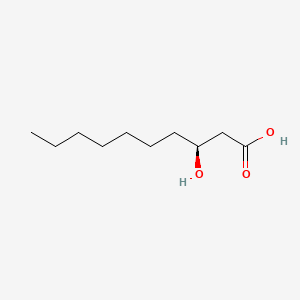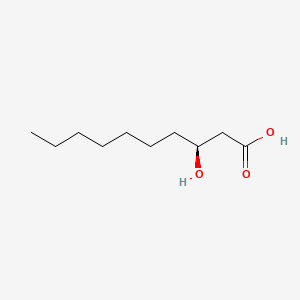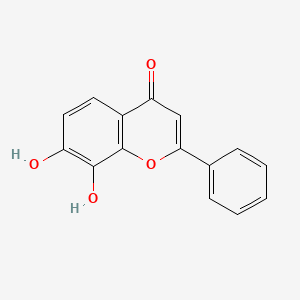
7,8-ジヒドロキシフラボン
概要
説明
科学的研究の応用
7,8-Dihydroxyflavone has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study flavonoid chemistry and reactivity.
Biology: The compound is studied for its neuroprotective effects and its ability to activate TrkB receptors.
Industry: It is used in the development of neuroprotective drugs and supplements.
作用機序
7,8-ジヒドロキシフラボンは、主にBDNFの主なシグナル伝達受容体であるTrkB受容体を活性化することによって、その効果を発揮します。この活性化は、ニューロンの生存、成長、分化を促進します。 さらに、この化合物は、ピリドキサルホスファターゼを阻害することが示されており、これがその神経保護効果に寄与している可能性があります .
類似化合物:
ケルセチン: 抗酸化作用のある別のフラボノイド。
ケンフェロール: 抗炎症作用と抗がん作用で知られています。
ルテオリン: 神経保護作用と抗炎症作用を示します.
独自性: 7,8-ジヒドロキシフラボンは、BDNFを模倣し、TrkB受容体を活性化させる能力を持つため、独特です。これは、他のフラボノイドでは一般的に見られないものです。 この特性は、神経保護と神経変性疾患の治療に特に価値があります .
実験室実験の利点と制限
One of the advantages of 7,8-Dihydroxyflavone in laboratory experiments is its potency and selectivity, making it a useful tool for studying the biological activities of flavonoids. However, there are also limitations, such as its poor water solubility, which can affect its bioavailability and stability, and the lack of standardization in the synthesis methods used in different studies, which can affect the reproducibility of results.
将来の方向性
There are several areas of future research for 7,8-Dihydroxyflavone, including:
Further investigation of its mechanism of action and the development of new synthetic methods for 7,8-Dihydroxyflavone to improve its stability and bioavailability.
Clinical trials to evaluate the safety and efficacy of 7,8-Dihydroxyflavone in humans.
Investigation of its potential as a therapeutic agent in other diseases, such as autoimmune disorders and metabolic diseases.
Exploration of its synergistic effects with other compounds and its potential as a lead compound for the development of new drugs.
Studies to understand the molecular basis of its biochemical and physiological effects, including its effect on signaling pathways.
Examination of its pharmacokinetics and pharmacodynamics in animals and humans to determine the optimal dosing and administration methods.
Investigation of its effects on the central nervous system and its potential as a neuroprotective agent.
Exploration of its antioxidant properties and its potential for reducing oxidative stress and inflammation.
Studies to determine its toxicity profile and evaluate its long-term safety.
Evaluation of its potential as a chemopreventive agent in cancer, including its ability to inhibit tumor growth and spreading.
Investigation of its effects on cardiovascular health, including its potential to reduce oxidative stress and inflammation in the cardiovascular system.
Further exploration of its potential as a natural source for the development of new drugs for various diseases.
7,8-Dihydroxyflavone is a naturally occurring flavonoid that has received increasing attention for its potential therapeutic applications in various diseases, including neurodegenerative diseases, cardiovascular disease, and cancer. Although further research is needed to fully understand its mechanism of action and potential benefits, its potency and selectivity make it a promising candidate for the development of new drugs.
生化学分析
Biochemical Properties
7,8-Dihydroxyflavone is known to interact with various enzymes, proteins, and other biomolecules. It has been reported to be a potent and selective small-molecule agonist of the tropomyosin receptor kinase B (TrkB) . It also has an inhibitory effect on the vascular endothelial growth factor receptor (VEGFR) family of tyrosine kinase receptors .
Cellular Effects
7,8-Dihydroxyflavone has demonstrated a range of neuropharmacological effects in preclinical studies, including improving memory, promoting neurogenesis, and protecting against neurodegeneration . It works by modulating the expression of various receptors, including glutamate receptor subunits and BDNF . It can also have an effect on synapse formation, energy metabolism, and acetylcholine release in certain brain regions .
Molecular Mechanism
The neurological effects of 7,8-Dihydroxyflavone are thought to be mediated by its interaction with specific receptors. It has been found to be a potent and selective small-molecule agonist of the tropomyosin receptor kinase B (TrkB), the main signaling receptor of the neurotrophin brain-derived neurotrophic factor (BDNF) . 7,8-Dihydroxyflavone binds and reversibly inhibits PDXP with low micromolar affinity and sub-micromolar potency .
Temporal Effects in Laboratory Settings
CYP enzyme inhibition and induction assays reveal that 7,8-Dihydroxyflavone has no time-dependent inhibition nor induction on major CYP enzymes . In mouse hippocampal neurons, 7,8-Dihydroxyflavone increases PLP in a PDXP-dependent manner .
Dosage Effects in Animal Models
In animal models, 7,8-Dihydroxyflavone has shown to improve memory performance and cholinergic dysfunction . For instance, after 2 weeks of 7,8-Dihydroxyflavone (5 mg/kg) administration, it led to counteract aging-induced declines in spatial memory and synaptic plasticity and morphological changes of hippocampal neurons .
Metabolic Pathways
7,8-Dihydroxyflavone’s metabolism occurs through several enzymatic pathways, including N-demethylation, sulfation, glucuronidation, and O-methyltransferase as well as by nonenzymatic oxidation .
Transport and Distribution
The in vivo evidence for pharmacokinetics profile of 7,8-Dihydroxyflavone indicated that the plasma half-life of this compound in mice, after oral administration of 50 mg/kg for 134 min, the plasma concentration peaked at 10 min with 70 ng/ml and was still detectable after 8 h (5 ng/ml) . 7,8-Dihydroxyflavone was found to be able to cross the blood–brain barrier (BBB) and peaked at 10 min with dose of 50 ng/g of brain, at 4 h its concentration was 7 ng/g and at 6 h .
Subcellular Localization
7,8-Dihydroxyflavone is known to bind to the TrkB extracellular domain in the region of the cysteine cluster 2 (CC2) and the leucine rich region (LRR) . This binding triggers TrkB dimerization to induce the downstream cellular signaling .
準備方法
合成経路と反応条件: 7,8-ジヒドロキシフラボンの合成は、通常、複数のステップを伴います。一般的な方法の1つは、ピロガロールを原料とする方法です。このプロセスには、以下が含まれます。
- 中間体を合成するために、アセチル基を導入する。
- フェノール性ヒドロキシル基を保護する。
- アセチル基のオルト位置にあるヒドロキシル基を選択的に還元する。
- ベンズアルデヒドとのアルドール縮合反応を行う。
- ヨウ素触媒下で環化反応を行う。
- 最後に、生成物を加水分解して、7,8-ジヒドロキシフラボンを得る .
工業生産方法: 7,8-ジヒドロキシフラボンの工業生産は、同様の合成経路に従いますが、大規模生産のために最適化されています。 このプロセスは、費用対効果が高く、環境に優しく、高純度の製品を生成するように設計されています .
化学反応の分析
反応の種類: 7,8-ジヒドロキシフラボンは、以下を含むさまざまな化学反応を起こします。
酸化: この反応は、キノンの生成につながる可能性があります。
還元: 還元反応は、フラボノイド構造を改変することができます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過酸化水素や過マンガン酸カリウムがあります。
還元: 水素化ホウ素ナトリウムは、還元剤として頻繁に使用されます。
主要な生成物: これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化はキノンを生成し、置換反応はアセチル化またはベンゾイル化誘導体を生成する可能性があります .
4. 科学研究への応用
7,8-ジヒドロキシフラボンは、幅広い科学研究への応用を持っています。
化学: フラボノイドの化学と反応性を研究するためのモデル化合物として使用されます。
生物学: この化合物は、その神経保護効果とTrkB受容体を活性化させる能力について研究されています.
医学: 研究では、アルツハイマー病、パーキンソン病、ハンチントン病などの神経変性疾患の治療に有望な治療応用が示されています.
類似化合物との比較
Quercetin: Another flavonoid with antioxidant properties.
Kaempferol: Known for its anti-inflammatory and anticancer activities.
Luteolin: Exhibits neuroprotective and anti-inflammatory effects.
Uniqueness: 7,8-Dihydroxyflavone is unique due to its ability to mimic BDNF and activate TrkB receptors, which is not commonly observed in other flavonoids. This property makes it particularly valuable in neuroprotection and the treatment of neurodegenerative diseases .
特性
IUPAC Name |
7,8-dihydroxy-2-phenylchromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O4/c16-11-7-6-10-12(17)8-13(19-15(10)14(11)18)9-4-2-1-3-5-9/h1-8,16,18H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COCYGNDCWFKTMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C=C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00191568 | |
| Record name | 7,8-Dihydroxyflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00191568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Pale yellow powder; Bland aroma | |
| Record name | 7,8-Dihydroxyflavone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2277/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Very slightly soluble, Very slightly soluble (in ethanol) | |
| Record name | 7,8-Dihydroxyflavone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2277/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
38183-03-8 | |
| Record name | 7,8-Dihydroxyflavone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38183-03-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7,8-Dihydroxyflavone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038183038 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7,8-dihydroxyflavone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=750341 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 7,8-Dihydroxyflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00191568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7,8-dihydroxy-2-phenyl-4-benzopyrone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.903 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 7,8-DIHYDROXYFLAVONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ADB6MA8ZV2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 7,8-DHF selectively binds to and activates the tropomyosin-receptor-kinase B (TrkB) receptor [, , , , , ]. This activation triggers downstream signaling cascades similar to those initiated by the endogenous ligand, brain-derived neurotrophic factor (BDNF) [, , , , ]. These pathways are involved in neuronal survival, differentiation, synaptic plasticity, and neurogenesis [, , , ].
ANone: * Molecular Formula: C15H10O4* Molecular Weight: 254.24 g/mol* Spectroscopic data: Detailed spectroscopic characterization, including NMR, IR, and Mass Spectrometry data, can be found in scientific literature dedicated to the compound's synthesis and characterization. Unfortunately, the provided research articles focus primarily on the biological activity and do not contain this specific data.
A: While specific material compatibility data is limited in the provided research, 7,8-DHF demonstrates stability in various physiological conditions. Studies have successfully encapsulated it in zein/sophorolipid nanoparticles [, ], enhancing its stability under different pH and ionic strengths for potential applications in functional foods [, ].
A: The provided research does not indicate any catalytic properties of 7,8-DHF. Its primary mechanism of action revolves around its role as a TrkB receptor agonist, mimicking BDNF's biological activity [, , , , , ].
A: Computational studies, including molecular docking and dynamics simulations, have been employed to investigate the binding interactions of 7,8-DHF and its derivatives with the TrkB receptor [, ]. These studies provide insights into the binding affinity, specific residues involved in the interaction, and potential differences in the activation mechanism compared to BDNF [].
A: * 7,8-DHF exhibits good stability under physiological conditions, particularly when encapsulated in nanocarrier systems like zein/sophorolipid nanoparticles [, ].* Encapsulation in these nanoparticles enhances the compound's stability against varying pH and ionic strengths, making it suitable for potential applications in functional foods and improving its bioavailability [, ].
ANone: The provided research articles primarily focus on the preclinical aspects of 7,8-DHF and do not include information regarding specific SHE regulations. Regulatory information would be available from relevant authorities like the FDA or EMA as the compound progresses through clinical development.
A:* 7,8-DHF can cross the blood-brain barrier [, , , , ], a crucial characteristic for its therapeutic potential in neurological disorders.* Oral administration of 7,8-DHF results in detectable levels of the parent compound and its O-methylated metabolites in the mouse brain [].* Systemic administration of 7,8-DHF in a rat model demonstrated faster induction of general anesthesia by phenobarbital, suggesting potential drug-drug interactions [].* The study on transepithelial transport in Caco-2 cells indicated that 7,8-DHF is transported primarily by passive diffusion, with active efflux mediated by P-glycoprotein and multidrug resistance-associated proteins [].* DHF treatment affects the gut microbiome composition, particularly in female mice, which may influence its metabolic effects [, ].
ANone: 7,8-DHF has shown promising results in various preclinical models:
- Neuroprotection: It protects neurons against oxidative stress [, , , ], amyloid β toxicity [], and glutamate toxicity [], showcasing potential therapeutic benefits in models of Alzheimer's disease, Parkinson's disease, and stroke.
- Antidepressant Activity: Chronic administration of 7,8-DHF promotes neurogenesis and demonstrates antidepressant-like effects in animal models of depression [, ].
- Other Effects: 7,8-DHF exhibits anti-trypanosomal and anti-leishmanial activities in vitro and in vivo [], reduces lead-induced impairment of vesicular release in neurons [], and protects against osteoarthritis in a mouse model [].
A: * Encapsulation in nanocarriers, such as zein/sophorolipid nanoparticles, holds promise for improving 7,8-DHF delivery and bioavailability [, ].* Functionalizing gold nanoparticles with 7,8-DHF has shown promise in targeting the arginase enzyme of Leishmania donovani for enhanced anti-leishmanial activity [].
A: * Discovery of TrkB agonistic activity: The identification of 7,8-DHF as a potent and selective TrkB agonist was a significant milestone []. This discovery opened avenues for developing small-molecule therapeutics targeting the BDNF/TrkB pathway.* Preclinical efficacy in various models: Research demonstrating the therapeutic potential of 7,8-DHF in preclinical models of neurological disorders, metabolic diseases, parasitic infections, and other conditions has contributed significantly to the field [, , , , , , , , , , , ].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




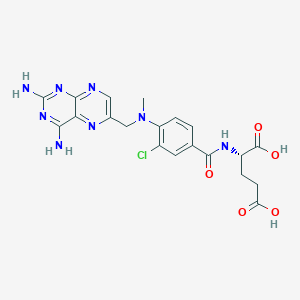
![(2Z,4Z,6Z,8Z)-9-[3-(3H-diazirin-3-yl)phenyl]-3,7-dimethylnona-2,4,6,8-tetraenal](/img/structure/B1666280.png)
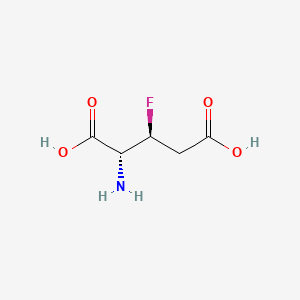
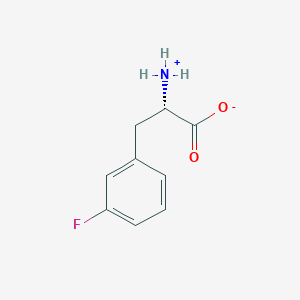


![(1R,3aS,5aS,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-hydroxy-3a-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxymethyl]-5b,8,8,11a-tetramethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-5a-carboxylic acid](/img/structure/B1666285.png)
